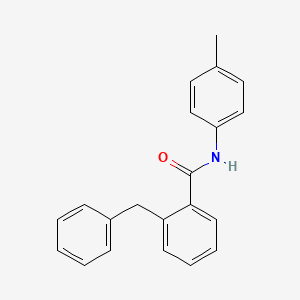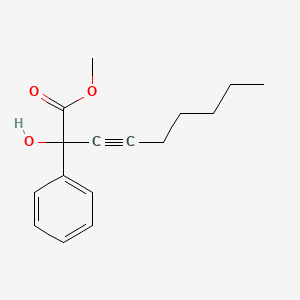
Methyl 2-hydroxy-2-phenylnon-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-hydroxy-2-phenylnon-3-ynoate is an organic compound characterized by the presence of a hydroxyl group, a phenyl group, and a triple bond within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-phenylnon-3-ynoate can be synthesized through several methods. One common approach involves the reaction of a phenylacetylene derivative with a suitable ester under basic conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the coupling of the alkyne and ester groups . Another method involves the use of Grignard reagents, where the phenylmagnesium bromide reacts with a suitable ester to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-hydroxy-2-phenylnon-3-ynoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 2-hydroxy-2-phenylnon-3-ynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-hydroxy-2-phenylnon-3-ynoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function . The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity . Additionally, the triple bond can undergo reactions that modify the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-hydroxy-2-phenylpropanoate: Similar structure but with a different carbon chain length.
Methyl 2-hydroxy-2-phenylbutanoate: Another similar compound with a different carbon chain length.
Methyl 2-hydroxy-2-phenylpentanoate: Similar structure with a longer carbon chain.
Uniqueness
Methyl 2-hydroxy-2-phenylnon-3-ynoate is unique due to the presence of a triple bond, which imparts distinct chemical reactivity compared to its analogs. The combination of the hydroxyl group, phenyl group, and triple bond makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
92956-90-6 |
|---|---|
Fórmula molecular |
C16H20O3 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-2-phenylnon-3-ynoate |
InChI |
InChI=1S/C16H20O3/c1-3-4-5-6-10-13-16(18,15(17)19-2)14-11-8-7-9-12-14/h7-9,11-12,18H,3-6H2,1-2H3 |
Clave InChI |
RMIZHEIERBBGQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC(C1=CC=CC=C1)(C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Benzyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B14354365.png)
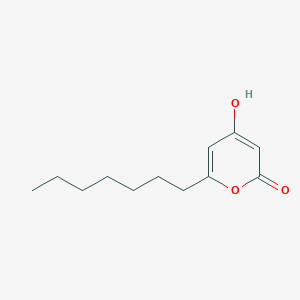
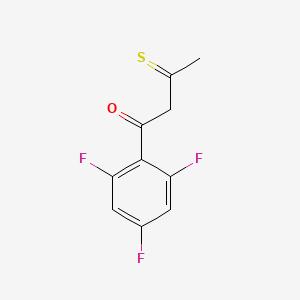
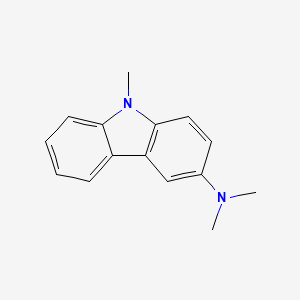
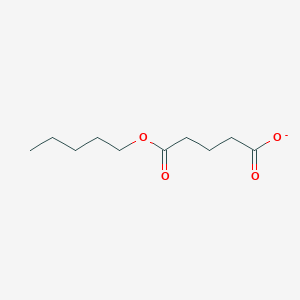
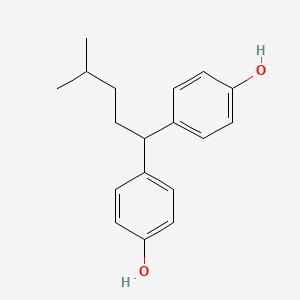
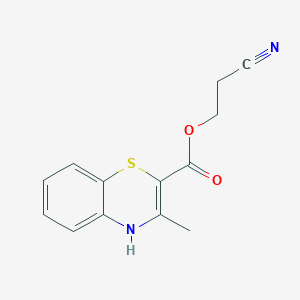
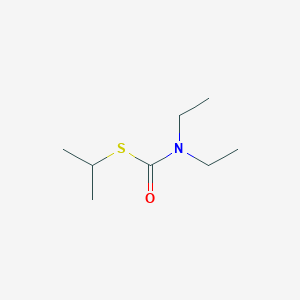
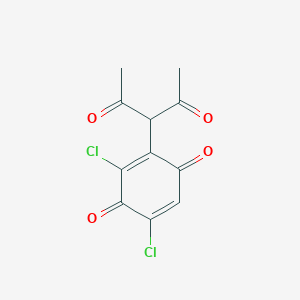
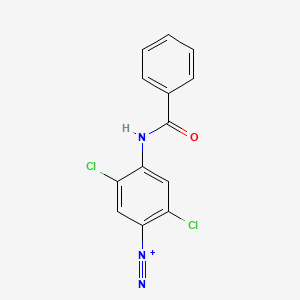
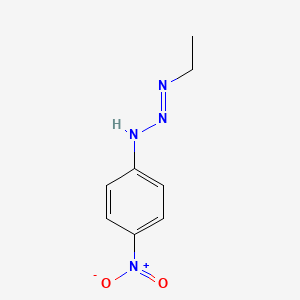
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
